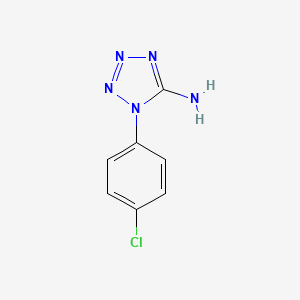

![molecular formula C16H16N6O3S2 B3008417 2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide CAS No. 874467-33-1](/img/structure/B3008417.png)

2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

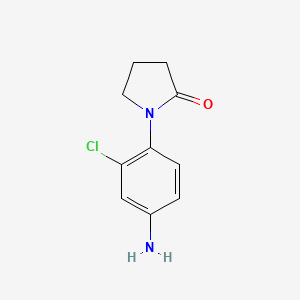

2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as MPTSA and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Applications De Recherche Scientifique

1. Glutaminase Inhibition and Cancer Therapy

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including similar compounds to the one , have been studied for their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors, such as the BPTES analogs, are explored for their therapeutic potential in cancer treatment, particularly in attenuating the growth of human lymphoma B cells both in vitro and in mouse xenograft models (Shukla et al., 2012).

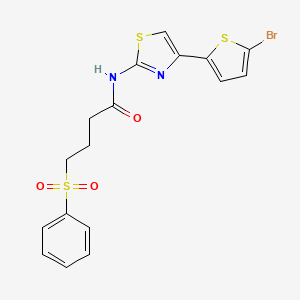

2. Antimicrobial Applications

Compounds structurally similar to the chemical have been synthesized for their potential as antimicrobial agents. Studies have explored the synthesis of thiazolidinone, thiazoline, and thiophene derivatives, demonstrating their promising antimicrobial activities (Gouda, Berghot, Shoeib, & Khalil, 2010). Another study synthesized new heterocyclic compounds incorporating sulfamoyl moiety, which were also evaluated for their antimicrobial properties (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

3. Pharmacological Evaluation for Antioxidant, Analgesic, and Anti-inflammatory Actions

Research has been conducted on the pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds related to the one mentioned. These studies include toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory evaluations, highlighting their diverse therapeutic applications (Faheem, 2018).

4. Coordination Chemistry and Antioxidant Activity

Studies on pyrazole-acetamide derivatives, including those structurally akin to the specified compound, have led to the synthesis and characterization of Co(II) and Cu(II) coordination complexes. These complexes have been evaluated for their antioxidant activities, illustrating their potential in medicinal chemistry (Chkirate et al., 2019).

Mécanisme D'action

Mode of Action

It is known that tetrazoles, a key component of this compound, can react quickly with acidic chemicals and strong oxidants . This suggests that the compound may interact with its targets through similar chemical reactions, leading to changes in the targets’ function or structure.

Biochemical Pathways

The specific biochemical pathways affected by this compound are yet to be determined. Given the presence of a tetrazole group in the compound, it is plausible that it may be involved in reactions with acidic chemicals and strong oxidants , potentially affecting pathways that involve these types of reactions.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Compounds with similar structures have shown significant zones of inhibition at higher concentrations , suggesting potential antimicrobial activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, tetrazoles are known to emit carbon monoxide, carbon dioxide, and toxic nitrogen oxide when heated or burned Therefore, the compound’s action could be influenced by factors such as temperature and the presence of other chemicals

Propriétés

IUPAC Name |

2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O3S2/c1-11-4-2-3-5-14(11)22-16(19-20-21-22)26-10-15(23)18-12-6-8-13(9-7-12)27(17,24)25/h2-9H,10H2,1H3,(H,18,23)(H2,17,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPCFPBCWZZICQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-Amino-4,5-dichlorophenyl)piperazin-1-yl]-2-methylpropan-2-ol](/img/structure/B3008334.png)

![N-[3-[2-(4-methoxyphenyl)ethylamino]quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B3008337.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B3008340.png)

![3-(2-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B3008345.png)

![3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B3008348.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3008353.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B3008354.png)

![4-fluoro-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide](/img/structure/B3008355.png)